Cas no 1804089-69-7 (7-Chloromethyl-1H-benzimidazole-2-carboxylic acid)

1804089-69-7 structure

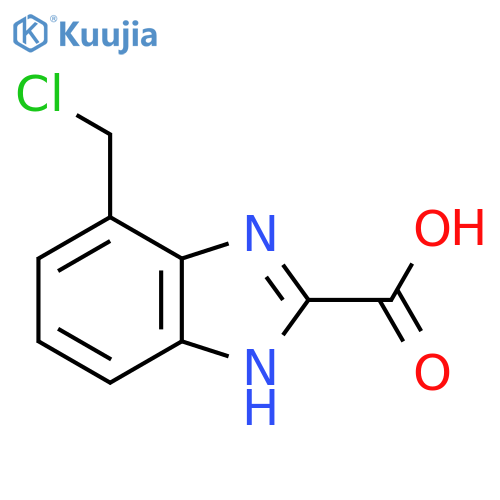

商品名:7-Chloromethyl-1H-benzimidazole-2-carboxylic acid

CAS番号:1804089-69-7

MF:C9H7ClN2O2

メガワット:210.617080926895

MDL:MFCD28947482

CID:4816028

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid

-

- MDL: MFCD28947482

- インチ: 1S/C9H7ClN2O2/c10-4-5-2-1-3-6-7(5)12-8(11-6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

- InChIKey: CKJPYERYIFEDAQ-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC=CC2=C1N=C(C(=O)O)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 1.7

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061001241-250mg |

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |

1804089-69-7 | 98% | 250mg |

$702.85 | 2022-04-02 | |

| Alichem | A061001241-1g |

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |

1804089-69-7 | 98% | 1g |

$1,773.00 | 2022-04-02 | |

| Enamine | EN300-341976-1g |

4-(chloromethyl)-1H-1,3-benzodiazole-2-carboxylic acid |

1804089-69-7 | 1g |

$0.0 | 2023-09-03 | ||

| Enamine | EN300-341976-1.0g |

4-(chloromethyl)-1H-1,3-benzodiazole-2-carboxylic acid |

1804089-69-7 | 1.0g |

$0.0 | 2023-02-23 | ||

| Alichem | A061001241-500mg |

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |

1804089-69-7 | 98% | 500mg |

$1,023.59 | 2022-04-02 |

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1804089-69-7 (7-Chloromethyl-1H-benzimidazole-2-carboxylic acid) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量